molecular formula C8H12N2O2 B1275085 ethyl (3-methyl-1H-pyrazol-1-yl)acetate CAS No. 934172-61-9

ethyl (3-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B1275085
M. Wt: 168.19 g/mol
InChI Key: PPCZCRHUBFHKQG-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a specific derivative where the pyrazole ring is substituted with a methyl group and an ester group, making it a potential candidate for various chemical reactions and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including cyclocondensation reactions and multi-step reactions. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was performed using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was carried out through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray diffraction studies . The presence of intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal structure of these compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, cyclocondensation, and annulation, to yield a wide range of products. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to produce different acetylated products, demonstrating the reactivity of nitrogen atoms in the ring . The reactivity of pyrazole derivatives towards nucleophilic reagents can lead to the formation of diverse heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethyl ester group can affect these properties and the overall reactivity of the compound. The evaluation of these properties is essential for the development of pyrazole derivatives as pharmaceutical agents or in other chemical applications.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in the synthesis of derivatives exhibiting antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, offering potential for developing new antibacterial agents (Asif et al., 2021).

Synthesis and Characterization

It plays a significant role in the synthesis of various derivatives, including ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. These compounds are characterized using techniques like NMR, mass, UV-Vis, and CHN analysis, contributing to the understanding of molecular structures (Naveen et al., 2021).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, synthesized using ethyl 2-(1H-pyrazol-1-yl)acetate, have been employed in the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic chemistry (Mohareb et al., 2004).

Crystal Structure Analysis

This compound has been used in the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, facilitating studies in single crystal X-ray diffraction and DFT studies. These investigations are crucial for understanding the molecular geometry and electronic structure-property relationships of molecules (Viveka et al., 2016).

Potential Anti-Inflammatory and Analgesic Applications

Derivatives of ethyl (3-methyl-1H-pyrazol-1-yl)acetate have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives showed promising results in these areas, indicating potential therapeutic applications (Küçükgüzel et al., 2013).

Dye Synthesis

This compound is also instrumental in the synthesis of disperse dyes derived from pyrazolo[1,5-a]pyridazine, indicating its application in the textile industry for coloration of fabrics (Deeb et al., 2015).

properties

IUPAC Name

ethyl 2-(3-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZCRHUBFHKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290296
Record name Ethyl 3-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-methyl-1H-pyrazol-1-yl)acetate

CAS RN

934172-61-9
Record name Ethyl 3-methyl-1H-pyrazole-1-acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-1H-pyrazole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
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Synthesis routes and methods

Procedure details

A suspension of (3-methyl-1H-pyrazol-1-yl)acetic acid (200 mg) and H2SO4 (0.1 mL) in EtOH (2 mL) was stirred at 80° C. for 4 h. After cooling down, the reaction mixture was diluted with DCM and washed with sat. Na2CO3, water and brine. The aq. layers were extracted with DCM, the combined org. layers were dried (MgSO4), filtered off and evaporated in vacuo to afford ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (101 mg, colourless liquid). LC-MS (B): tR=0.57 min; [M+H]+: 169.01.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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